

# Comparative Analysis of BMS-901715 Cross-Reactivity with Related Kinases

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the kinase selectivity of **BMS-901715**, a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1). Due to the limited public availability of a comprehensive kinase panel screening for **BMS-901715**, this document focuses on its primary target and compares its activity with other known AAK1 inhibitors for which cross-reactivity data is available. Understanding the selectivity profile of a kinase inhibitor is crucial for predicting its therapeutic window and potential off-target effects.

#### **Introduction to BMS-901715**

BMS-901715 is a small molecule inhibitor targeting Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase involved in clathrin-mediated endocytosis. It demonstrates high potency for AAK1 with a reported half-maximal inhibitory concentration (IC50) of 3.3 nM. AAK1 is a member of the Numb-associated kinase (NAK) family, which also includes Cyclin G-associated kinase (GAK), BMP-2 inducible kinase (BIKE), and Mast cell-associated and palmitoylated serine/threonine kinase 1 (MPSK1/STK16). Given the structural similarities within this kinase family, assessing the cross-reactivity of AAK1 inhibitors is a critical aspect of their preclinical evaluation.

# Quantitative Comparison of AAK1 Inhibitor Selectivity



While a broad kinome scan for **BMS-901715** is not publicly available, the following table summarizes the inhibitory activity of **BMS-901715** and other notable AAK1 inhibitors against AAK1 and its closely related kinases. This data is essential for understanding the selectivity profile of these compounds.

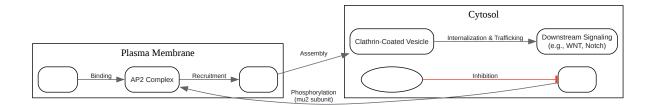
Compound	AAK1 IC50/Ki (nM)	BIKE IC50/Ki (nM)	GAK IC50 (nM)	Other Notable Off-Targets (Inhibition >50% at 1µM or Ki/IC50 <1µM)
BMS-901715	3.3 (IC50)	Data not available	Data not available	Data not available
BMS-986176 (LX-9211)	2 (IC50)	Data not available	Data not available	Described as "highly selective"
LP-935509	3.3 (IC50)	14 (IC50)	320 (IC50)	Not specified
SGC-AAK1-1	9.1 (Ki)	17 (Ki)	Data not available	RIOK1, RIOK3, PIP5K1C
TIM-098a	240 (IC50)	Data not available	Data not available	Not specified

Note: IC50 represents the concentration of an inhibitor required to reduce the activity of a kinase by 50%. Ki is the inhibition constant, a measure of the inhibitor's binding affinity. A lower value indicates higher potency.

## **Signaling Pathways Involving AAK1**

AAK1 plays a crucial role in regulating cellular signaling through its involvement in clathrinmediated endocytosis. This process is fundamental for the internalization of cell surface receptors and, consequently, the modulation of various signaling pathways.





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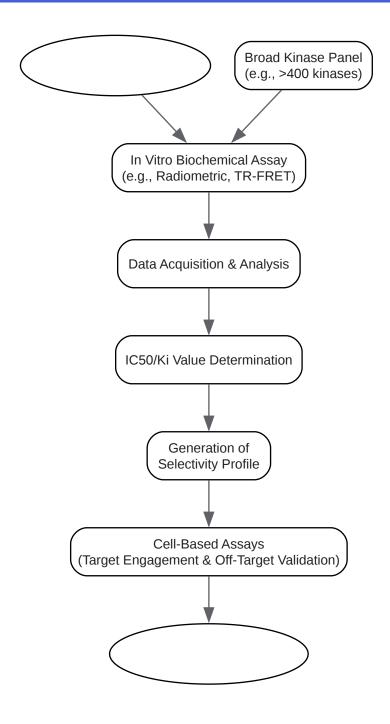
AAK1's role in clathrin-mediated endocytosis and downstream signaling.

## **Experimental Protocols**

The determination of a kinase inhibitor's selectivity profile is a critical step in its development. The following outlines a general workflow for assessing the cross-reactivity of a compound like **BMS-901715**.

### **Experimental Workflow: Kinase Selectivity Profiling**





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